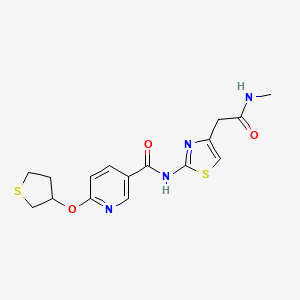

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

This compound belongs to the nicotinamide-thiazole hybrid class, characterized by a thiazole core substituted with a methylamino-oxoethyl group and a nicotinamide moiety modified with a tetrahydrothiophen-3-yl-oxy substituent. Such hybrids are designed to exploit the pharmacological synergy between thiazole (known for antimicrobial and anti-inflammatory properties) and nicotinamide (a scaffold with metabolic and enzyme-targeting relevance) .

Properties

IUPAC Name |

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S2/c1-17-13(21)6-11-8-25-16(19-11)20-15(22)10-2-3-14(18-7-10)23-12-4-5-24-9-12/h2-3,7-8,12H,4-6,9H2,1H3,(H,17,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZFQOKZNCRALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.5 g/mol. The compound features a thiazole ring, a tetrahydrothiophene moiety, and a nicotinamide structure, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4O3S2 |

| Molecular Weight | 378.5 g/mol |

| CAS Number | 2034494-95-4 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Attachment of the Tetrahydrothiophene Moiety : This step may involve coupling reactions under base-catalyzed conditions.

- Incorporation of the Nicotinamide Group : This usually involves amide formation reactions.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential activity against various bacterial strains. In vitro studies have shown that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole compounds have also been studied for their anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and glioblastoma tumors. Mechanistically, these compounds may induce apoptosis through intrinsic and extrinsic pathways, leading to cell cycle arrest and subsequent cell death .

The mechanism of action for this compound likely involves:

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, altering their activity.

- Cell Signaling Pathways : It could influence signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating various thiazole derivatives found that compounds with similar structures exhibited significant cytotoxicity against glioblastoma multiforme at nanomolar concentrations, indicating that this compound may possess similar properties .

- Antimicrobial Efficacy : Another investigation into thiazole-based compounds highlighted their effectiveness against resistant bacterial strains, suggesting that this compound could be explored further for its potential in treating infections caused by resistant pathogens .

- Pharmacological Profiles : The pharmacological profiles of related compounds indicate a range of activities including anti-inflammatory effects, which may extend to this compound .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with several nicotinamide-thiazole derivatives and 4-thiazolidinones. Key comparisons include:

Table 1: Structural and Physicochemical Properties

Key Observations :

- Amide Linkage: All compounds feature amide bonds critical for hydrogen bonding and target engagement. The methylamino-oxoethyl group in the target compound may improve solubility relative to benzothiazole-substituted analogs (6a–j) .

Table 2: Antimicrobial Activity of Analogs

Key Observations :

- Chlorophenyl Substitution : The 4-chlorophenyl group in 6c enhances activity against both bacteria and fungi compared to unsubstituted phenyl (6a) . This suggests electron-withdrawing groups may improve target binding.

- Thioxo vs. Oxo Groups: Compound 9 (thioxo-thiazolidinone) shows potent antifungal activity, indicating sulfur substitution may favor interactions with fungal enzymes . The target compound’s tetrahydrothiophen-3-yl group could similarly exploit sulfur-based interactions.

Q & A

Basic: What are the optimal synthetic pathways and reaction conditions for synthesizing N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide?

Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the thiazole and nicotinamide cores. Key steps include:

- Thiazole Core Modification : Introduce the 2-(methylamino)-2-oxoethyl group via nucleophilic substitution or coupling reactions. For example, describes thiazole alkylation using chloroacetamide derivatives under reflux in ethanol (70–80°C, 6–8 hours) .

- Nicotinamide Functionalization : Attach the tetrahydrothiophen-3-yl oxy group via Mitsunobu or SNAr reactions. highlights the use of tetrahydrothiophen-3-ol with nicotinamide halides in DMF at 90–100°C for 12–24 hours .

- Final Coupling : Combine the thiazole and nicotinamide intermediates via amide bond formation using EDCI/HOBt in dichloromethane (room temperature, 12 hours). Purification via flash chromatography (ethyl acetate/hexane) yields the final compound .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (DMSO-d6 or CDCl3) confirm structural integrity. For example, reports δ 2.8–3.2 ppm for methylamino protons and δ 7.5–8.5 ppm for aromatic protons in similar thiazole derivatives .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S-C) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+ = 459.12 calculated for C20H23N4O4S2) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

Answer:

- Substituent Variation : Modify the tetrahydrothiophen-3-yl oxy group (e.g., replace with tetrahydrofuran or cyclohexyloxy) to assess impact on solubility and target binding. shows substituent-dependent activity in thiazolidinone derivatives .

- Bioisosteric Replacement : Replace the thiazole ring with oxadiazole () or pyrimidine () to evaluate potency shifts .

- In Vitro Assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) to identify critical interactions. suggests triazole moieties enhance kinase inhibition .

Advanced: What computational strategies can predict this compound's binding modes with potential biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). notes pyridazine-thiazole hybrids exhibit strong binding to ATP pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Focus on hydrogen bonds between the amide group and kinase hinge regions .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at the thiazole core) using MOE. highlights methylphenyl groups enhancing hydrophobic interactions .

Advanced: How can contradictory data on this compound's biological activity be resolved?

Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays). and show variability in IC50 values due to assay protocols .

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) to identify consensus targets. For example, links tetrahydrothiophen-oxy groups to antimicrobial activity .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific effects .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- pH Stability : Assess via HPLC after 24-hour incubation in buffers (pH 2–9). reports amide hydrolysis at pH < 3, while thiazole rings degrade at pH > 10 .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in anhydrous DMSO to prevent oxidation .

Advanced: What in silico tools can predict this compound's ADMET properties?

Answer:

- SwissADME : Predicts moderate permeability (LogP = 2.8) and CYP3A4 inhibition risk .

- ProTox-II : Flags hepatotoxicity (Probability = 0.62) due to the nitro group. Replace with cyano ( ) to mitigate .

- PK-Sim : Simulates plasma concentration-time profiles, suggesting twice-daily dosing for sustained exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.